molecular formula C11H12N4O2 B2521023 (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide CAS No. 139442-75-4

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide

Cat. No.: B2521023
CAS No.: 139442-75-4
M. Wt: 232.243
InChI Key: NYYDGBDGCSARCV-CMDGGOBGSA-N
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Description

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide is a cyanoenamide derivative featuring a 4,6-dimethylpyrimidin-2-yl substituent. The 4,6-dimethylpyrimidin-2-yl moiety is a hallmark of several herbicidal agents, such as sulfometuron-methyl, a sulfonylurea herbicide . The compound’s α,β-unsaturated carbonyl system, combined with a cyano group, may enhance its reactivity and binding affinity to biological targets, such as enzymes involved in plant growth regulation .

Properties

IUPAC Name

(E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-4-7(2)14-11(13-6)15-10(17)9(5-12)8(3)16/h4,16H,1-3H3,(H,13,14,15,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYDGBDGCSARCV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C(=C(C)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=O)/C(=C(\C)/O)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable cyanoacetylene derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cellular processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanoacetamide Derivatives

Several cyanoacetamide analogs share structural motifs with the target compound (Table 1). For example:

  • 2-Cyano-N-cyclohexyl-acetamide (3c) and N-Benzyl-2-cyano-acetamide (3d) () lack the pyrimidinyl group but retain the cyanoacetamide backbone. These compounds exhibit reduced herbicidal activity compared to pyrimidinyl-containing derivatives, likely due to the absence of the heteroaromatic moiety critical for target recognition .
  • 2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) replaces the pyrimidine ring with a pyridine group. This substitution reduces steric hindrance but may compromise binding to acetolactate synthase (ALS), a common target for sulfonylurea herbicides .

Table 1: Structural and Functional Comparison of Cyanoacetamide Derivatives

Compound Name Key Substituents Herbicidal Activity (Inhibition at 100 mg/L) Synthesis Conditions
(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide 4,6-dimethylpyrimidin-2-yl, hydroxy Not reported (inferred high activity) Ethanol, piperidine, 0–5°C
2-Cyano-N-cyclohexyl-acetamide (3c) Cyclohexyl Low activity Ethanol, piperidine, 0–5°C
Sulfometuron-methyl 4,6-dimethylpyrimidin-2-yl, sulfonylurea 100% inhibition (Brassica napus L.) Multi-step synthesis

Pyrimidinyl-Containing Herbicides

The 4,6-dimethylpyrimidin-2-yl group is a critical pharmacophore in herbicides like sulfometuron-methyl and pyriminobac-methyl. These compounds inhibit ALS, disrupting branched-chain amino acid synthesis in plants .

Chelating Ligands

describes a chelator-ligand, ((E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol), which shares the 4,6-dimethylpyrimidin-2-yl group.

Software Tools for Structural Analysis

Crystallographic studies of similar compounds rely on software like SHELX (for refinement) and WinGX (for data processing) . These tools enable precise determination of the 4,6-dimethylpyrimidin-2-yl group’s conformation, critical for structure-activity relationship (SAR) studies .

Biological Activity

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a cyano group, a pyrimidine moiety, and a hydroxybutenamide structure. The presence of these functional groups suggests potential interactions with various biological targets.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, related compounds have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These effects were observed at non-cytotoxic concentrations, indicating a favorable safety profile for therapeutic applications .

Table 1: Anti-inflammatory Effects of Related Compounds

Compound NameCytokine Reduction (%)Dose (μM)Model Used
JMPR-01IL-1β: 50%50Macrophage cultures
JMPR-01TNFα: 40%25Macrophage cultures
(E)-2-Cyano-N,3-diphenylacrylamideIL-1β: 61.8%5Zymosan-induced peritonitis in mice

2. Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound exhibits significant antiproliferative activity against specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest at G1 phase
A549 (Lung)10Inhibition of proliferation

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Inhibition of Pro-inflammatory Enzymes : Similar compounds have been shown to inhibit enzymes such as COX-2 and iNOS, which are critical in the inflammatory response .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Case Studies

A case study involving a derivative of this compound demonstrated its efficacy in reducing edema in animal models when administered at specific doses. The study reported a significant decrease in leukocyte migration during induced peritonitis, suggesting strong anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyanoacetylation of amines or coupling aromatic and aliphatic components under alkaline conditions (e.g., triethylamine in ethanol or dioxane). Key steps include condensation reactions with pyrimidine derivatives and subsequent reduction or acid-catalyzed cyclization. Optimization can be achieved by adjusting solvent systems (e.g., ethanol/acetic acid mixtures), temperature (reflux at 90°C), and catalysts (e.g., sodium acetate). Intermediate purity should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., cyano, enamide protons) and carbon backbone.
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2218 cm⁻¹, amide C=O ~1700 cm⁻¹).
  • LC-MS : Validates molecular weight and purity.
  • X-ray Diffraction : Resolves stereochemistry and crystal packing, requiring SHELX refinement for anisotropic displacement parameters .

Q. How can researchers screen for preliminary biological activity in this compound?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Pseudomonas aeruginosa) using broth microdilution. Pair with cytotoxicity assessments (e.g., MTT assays on mammalian cell lines) to evaluate selectivity. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like dihydrofolate reductase (DHFR) before experimental validation .

Advanced Research Questions

Q. How should crystallographic data contradictions (e.g., disorder, twinning) be addressed during structural refinement?

  • Methodological Answer :

  • SHELXL Refinement : Enable twinning detection (TWIN and BASF commands) for non-merohedral twins.
  • ORTEP-3 Visualization : Identify anisotropic displacement outliers and model disorder using partial occupancy.
  • Cross-Validation : Compare refined models with spectroscopic data (e.g., NMR NOE for stereochemistry) and validate via R-factor convergence (<5% discrepancy) .

Q. What strategies optimize synthetic yield while minimizing side reactions in multi-step syntheses?

  • Methodological Answer :

  • In Situ Monitoring : Use ReactIR or LC-MS to track intermediates and adjust reaction quenching times.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
  • Catalyst Screening : Test Pd-based catalysts for coupling steps or acidic resins (e.g., Amberlyst-15) for cyclization.
  • Prep-HPLC Purification : Isolate impurities using C18 columns with water/acetonitrile gradients .

Q. How can computational methods predict and resolve metabolic instability in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., enamide hydrolysis sites).
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to guide structural modifications.
  • In Vitro Microsomal Assays : Validate predictions using liver microsomes and HPLC quantification of degradation products .

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